molecular formula C16H12FNO3S B2567084 3-(Benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one CAS No. 899214-02-9

3-(Benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2567084
CAS No.: 899214-02-9
M. Wt: 317.33
InChI Key: YXAZLKHZEUFZPX-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .


Synthesis Analysis

The synthesis of benzenesulfonyl derivatives involves the reaction of benzenesulfonic acid or its salts with phosphorus oxychloride . Another method involves a reaction between benzene and chlorosulfuric acid .


Molecular Structure Analysis

The molecular structure of benzenesulfonyl chloride consists of a benzene ring attached to a sulfonyl group (SO2) and a chloride atom . The geometry around the S atom is distorted tetrahedral .


Chemical Reactions Analysis

Benzenesulfonyl chloride reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles . It also reacts with amines and alcohols to form sulfonamides and sulfonate esters, respectively .


Physical and Chemical Properties Analysis

Benzenesulfonyl chloride is a colourless liquid with a density of 1.384 g/mL at 25 °C . It has a molecular weight of 176.62 g/mol .

Scientific Research Applications

Synthesis and Structural Characterization

The compound 3-(Benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one, with its structural complexity, has been a subject of research for its synthesis and potential applications. In a study focused on the synthesis and structural characterization of similar derivatives, 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives were synthesized and fully characterized, revealing their potential for antiparasitic activity against Trypanosoma cruzi with low cytotoxicity and moderate activity against Plasmodium falciparum. These compounds, particularly derivatives 3 and 9, were identified as lead scaffolds for further optimization in antiparasitic drug development. The study highlighted the importance of the benzenesulfonyl group in these derivatives for their biological activity, emphasizing the potential of such compounds in medicinal chemistry (Pagliero et al., 2010).

Anticancer Applications

Another study explored the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. The tetrahydroisoquinoline moiety, common in biologically active molecules, was modified to create analogs with various electronic, steric, and lipophilic properties. These analogs showed promising in vitro anticancer activity on breast cancer cell lines, suggesting their potential as novel anticancer drugs. The research underscores the significance of structural modifications in enhancing the biological activity of such compounds, offering insights into the development of more effective anticancer therapies (Redda et al., 2010).

Fluorescent Probes and Optical Applications

The development of fluorescent probes for biological and chemical sensing is another area where derivatives of this compound have found applications. A study on the synthesis of a caged Zn2+ probe using a benzenesulfonyloxy derivative demonstrated its utility in detecting Zn2+ ions through fluorescence enhancement upon complexation with Zn2+. This research not only contributed to the understanding of metal ion sensing mechanisms but also highlighted the potential of such compounds in creating sensitive and selective fluorescent probes for bioimaging and analytical applications (Aoki et al., 2008).

Mechanism of Action

Mode of Action

It is known that many benzenesulfonyl derivatives act as competitive inhibitors of various enzymes . They interact with their targets and cause changes that can inhibit the normal function of the enzyme. The specific interactions and changes caused by this compound need to be investigated further.

Safety and Hazards

Benzenesulfonyl chloride is harmful if swallowed and causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Sulfonyl fluoride electrophiles have found significant utility as reactive probes in chemical biology and molecular pharmacology . They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity . This knowledge should stimulate impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1-methylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3S/c1-18-10-15(22(20,21)12-5-3-2-4-6-12)16(19)13-9-11(17)7-8-14(13)18/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAZLKHZEUFZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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